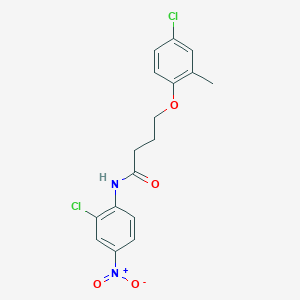![molecular formula C18H14Cl2N2O2 B3981695 2-[(3,4-dichlorophenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B3981695.png)
2-[(3,4-dichlorophenyl)amino]-3-(dimethylamino)naphthoquinone
Übersicht
Beschreibung
2-[(3,4-dichlorophenyl)amino]-3-(dimethylamino)naphthoquinone, also known as DDQ, is a synthetic organic compound that has been widely used in scientific research. It is a powerful oxidizing agent and is commonly used in organic synthesis, analytical chemistry, and biochemistry.
Wirkmechanismus
2-[(3,4-dichlorophenyl)amino]-3-(dimethylamino)naphthoquinone acts as an electron acceptor and undergoes a reduction reaction to form a semiquinone radical. This radical can then react with a variety of organic compounds, such as alcohols, amines, and thiols, to form the corresponding oxidized products. The mechanism of action of this compound is complex and depends on the specific reaction conditions and the nature of the organic substrate.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to induce oxidative stress in cells, leading to the activation of various signaling pathways and the upregulation of antioxidant enzymes. This compound has also been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(3,4-dichlorophenyl)amino]-3-(dimethylamino)naphthoquinone is its powerful oxidizing properties, which make it a useful tool for a wide range of laboratory experiments. However, this compound is also a highly reactive compound and must be handled with care. It is also relatively expensive, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-[(3,4-dichlorophenyl)amino]-3-(dimethylamino)naphthoquinone. One area of interest is the development of new synthetic routes for this compound that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of this compound in greater detail, with a focus on its interactions with specific organic substrates. Finally, there is potential for the development of new therapeutic applications of this compound, particularly in the field of cancer therapy.
Wissenschaftliche Forschungsanwendungen
2-[(3,4-dichlorophenyl)amino]-3-(dimethylamino)naphthoquinone has found widespread application in scientific research due to its powerful oxidizing properties. It is commonly used in organic synthesis as an oxidizing agent for the conversion of alcohols to aldehydes or ketones, and for the oxidation of amines to imines. This compound is also used in analytical chemistry as a reagent for the determination of various organic compounds, such as alcohols, ketones, and aldehydes. In biochemistry, this compound has been used as a tool for the study of oxidative stress and its effects on cellular function.
Eigenschaften
IUPAC Name |
2-(3,4-dichloroanilino)-3-(dimethylamino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-22(2)16-15(21-10-7-8-13(19)14(20)9-10)17(23)11-5-3-4-6-12(11)18(16)24/h3-9,21H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUHNNFELKKTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)C2=CC=CC=C2C1=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-[2-(2-sec-butylphenoxy)ethyl]-9H-carbazole](/img/structure/B3981625.png)

![methyl 4-[({[4-cyclohexyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3981642.png)
![4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B3981658.png)
![N-(2,5-dimethoxy-4-{[phenyl(phenylthio)acetyl]amino}phenyl)benzamide](/img/structure/B3981662.png)
![methyl N-{[1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}-3-(1H-indol-2-yl)alaninate](/img/structure/B3981665.png)
![N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3981672.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide](/img/structure/B3981687.png)

![N-(4-{[(4-chlorophenyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B3981705.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3981712.png)
![2-[(3,5-difluorophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3981719.png)